REACTION_CXSMILES
|
[CH3:1][C:2]1[N:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[CH3:18])[C:10](=[O:19])[C:9]2[C:4](=[CH:5][C:6]([N+:20]([O-])=O)=[CH:7][CH:8]=2)[N:3]=1.[Cl-].[NH4+].C(O)C>[Fe].O>[CH3:1][C:2]1[N:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[CH3:18])[C:10](=[O:19])[C:9]2[C:4](=[CH:5][C:6]([NH2:20])=[CH:7][CH:8]=2)[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
2-methyl-3-o-tolyl-7-nitro-4-quinazolone
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC(=CC=C2C(N1C1=C(C=CC=C1)C)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed gently in a water bath until the initial
|
Type
|
CUSTOM
|
Details
|
vigorous reaction
|
Type
|
CUSTOM
|
Details
|
had evaporated (about 1 hr)
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with four 10 ml portions of benzene
|
Type
|
FILTRATION
|
Details
|
the extracts were suction-filtered
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was heated
|
Type
|
ADDITION
|
Details
|
n-hexane was added to cloudiness
|
Type
|
CUSTOM
|
Details
|
was placed in the refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the white crystals were removed by suction-filtration
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC2=CC(=CC=C2C(N1C1=C(C=CC=C1)C)=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |